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molecular formula C14H8F4N2 B8806033 2-(3-Fluorophenyl)-6-(trifluoromethyl)pyrazolo[1,5-A]pyridine CAS No. 372122-53-7

2-(3-Fluorophenyl)-6-(trifluoromethyl)pyrazolo[1,5-A]pyridine

Cat. No. B8806033
M. Wt: 280.22 g/mol
InChI Key: OEADWMMQTAOXGF-UHFFFAOYSA-N
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Patent
US06756498B2

Procedure details

To a solution of 2-[3-(3-fluorophenyl)-2H-azirin-2-yl]-5-trifluoromethylpyridine (2.2 g, 7.85 mmol) in DME (10 ml) was added FeCl2 (10 mg, 0.079 mmol). The solution was warmed to 75° C. and stirred for 2 hours. The reaction was cooled to room temperature and added to H2O (180 ml). The resultant suspension was cooled to 0° C. and stirred for 30 min. The solid was isolated by filtration and partially dried via airflow. Recrystallization of the crude product in IPA afforded 1.34 g (60%) of the title compound as an off-white solid.
Name
2-[3-(3-fluorophenyl)-2H-azirin-2-yl]-5-trifluoromethylpyridine
Quantity
2.2 g
Type
reactant
Reaction Step One
[Compound]
Name
FeCl2
Quantity
10 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
180 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
60%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([C:8]2[CH:9]([C:11]3[CH:16]=[CH:15][C:14]([C:17]([F:20])([F:19])[F:18])=[CH:13][N:12]=3)[N:10]=2)[CH:5]=[CH:6][CH:7]=1.O>COCCOC>[F:1][C:2]1[CH:3]=[C:4]([C:8]2[CH:9]=[C:11]3[CH:16]=[CH:15][C:14]([C:17]([F:20])([F:19])[F:18])=[CH:13][N:12]3[N:10]=2)[CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
2-[3-(3-fluorophenyl)-2H-azirin-2-yl]-5-trifluoromethylpyridine
Quantity
2.2 g
Type
reactant
Smiles
FC=1C=C(C=CC1)C=1C(N1)C1=NC=C(C=C1)C(F)(F)F
Name
FeCl2
Quantity
10 mg
Type
reactant
Smiles
Name
Quantity
10 mL
Type
solvent
Smiles
COCCOC
Step Two
Name
Quantity
180 mL
Type
reactant
Smiles
O
Step Three
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to room temperature
STIRRING
Type
STIRRING
Details
stirred for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The solid was isolated by filtration
CUSTOM
Type
CUSTOM
Details
partially dried via airflow
CUSTOM
Type
CUSTOM
Details
Recrystallization of the crude product in IPA

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC=1C=C(C=CC1)C1=NN2C(C=CC(=C2)C(F)(F)F)=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.34 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 60.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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